Patent

US05149850

Procedure details

After 146 parts (2.1 mol) of chlorine gas have been introduced over a period of 7.5 hours, a thick, light beige-colored suspension composed predominantly of tetrachlorohydroquinone, is obtained at the temperature level of 95° C. 21 parts of chlorine were found in the off-gas. After a further 84 parts (1.2 mol) of chlorine gas have been introduced over a period of a further 8 hours, a thin, light yellow suspension is obtained at the temperature level of 105° C., from which 106.4 parts of chloranil having a melting point of 255° to 260° C. are isolated under the working-up conditions according to the example. The chloranil still contains significant amounts of mono-, di- and tetra-chlorohydroquinone.

Identifiers

|

REACTION_CXSMILES

|

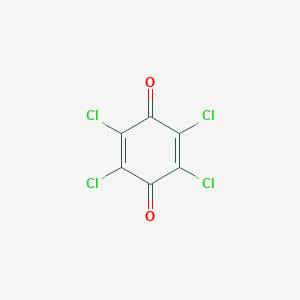

ClCl.[Cl:3][C:4]1[C:9]([OH:10])=[C:8]([Cl:11])[C:7]([Cl:12])=[C:6]([OH:13])[C:5]=1[Cl:14]>>[C:4]1([Cl:3])[C:9](=[O:10])[C:8]([Cl:11])=[C:7]([Cl:12])[C:6](=[O:13])[C:5]=1[Cl:14]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2.1 mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCl

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C(=C(C(=C1O)Cl)Cl)O)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCl

|

Step Four

|

Name

|

|

|

Quantity

|

1.2 mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is obtained at the temperature level of 95° C

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |